(1R,2S)-2-hydroxy-2-phenylcyclohexane-1-carboxylic acid
Description
(1R,2S)-2-Hydroxy-2-phenylcyclohexane-1-carboxylic acid is a chiral carbocyclic carboxylic acid characterized by a cyclohexane backbone substituted with a hydroxyl group and a phenyl group at the C2 position, and a carboxylic acid group at the C1 position. Its stereochemistry ((1R,2S)) plays a critical role in its physical, chemical, and biological properties. This compound is structurally related to β-amino acids and organogelators, with applications in supramolecular chemistry and drug design .
Properties
IUPAC Name |
(1R,2S)-2-hydroxy-2-phenylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-12(15)11-8-4-5-9-13(11,16)10-6-2-1-3-7-10/h1-3,6-7,11,16H,4-5,8-9H2,(H,14,15)/t11-,13+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZPUGSOJXZKIP-WCQYABFASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@]([C@@H](C1)C(=O)O)(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Dihydroxylation and Catalytic Hydrogenolysis
The most direct route involves the stereoselective hydrogenolysis of optically active 1-phenyl-1,2-cyclohexanediol. This method, detailed in WO1995031424A1, proceeds via:
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Asymmetric Dihydroxylation : 1-Phenylcyclohexene is treated with a chiral osmium catalyst (e.g., AD-mix-α) to yield (1S,2S)-1-phenyl-1,2-cyclohexanediol with >97% enantiomeric excess (ee).
-
Hydrogenolysis : The diol undergoes hydrogenolysis using Pd/C or Raney Nickel under H₂ pressure (0–15 atm) in solvents like ethanol or t-BuOH.
Key Data Table: Hydrogenolysis Conditions and Outcomes
| Catalyst | Temperature (°C) | H₂ Pressure (atm) | Solvent | Product Stereochemistry | Yield |
|---|---|---|---|---|---|
| Pd/C | 60 | 13.6 (200 psi) | Ethanol | cis-(1S,2S) | 65% |
| Raney Ni | 60 | 54 (790 psi) | Ethanol | trans-(1S,2R) | 15% |
Oxidation to Carboxylic Acid
The alcohol intermediate is oxidized to the carboxylic acid using CrO₃, KMnO₄, or HNO₃. For example, 2-phenylcyclohexanol in acetic acid with CrO₃ at 40°C yields 80–90% of the target acid.
Grignard Addition and Oxidation
Cyclohexanone Functionalization
This method, described in US3700675A, involves:
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Grignard Reaction : 2-Hydroxymethylcyclohexanone reacts with phenylmagnesium bromide in ether to form 2-hydroxy-2-phenylcyclohexanol.
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Oxidation : The alcohol is oxidized with KMnO₄/Na₂CO₃ or CrO₃/acetic acid to yield the carboxylic acid.
Example Protocol:
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Step 1 : Phenylmagnesium bromide (2 eq) is added to 2-hydroxymethylcyclohexanone in dry THF at 0°C. After 12 h, the product is isolated in 75% yield.
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Step 2 : Oxidation with CrO₃ in acetic acid (40°C, 6 h) provides the acid in 82% yield.
-Sigmatropic Rearrangement
Microwave-Assisted Synthesis
Recent work (J. Org. Chem. 2023) demonstrates a stereospecific route using phenylpyruvic acid and enones:
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Aldol Condensation : Phenylpyruvic acid reacts with 4-phenyl-3-buten-2-one in water/NaOH under microwave irradiation (135°C, 30 min).
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-Rearrangement : The intermediate undergoes sigmatropic rearrangement to form 4,5-diphenylcyclohex-2-en-1-one-3-carboxylic acid.
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Reduction : Catalytic hydrogenation (Pd/C, 1 atm H₂) reduces the ketone to hydroxyl, yielding the target compound in 45% overall yield.
Optimization Data:
| Condition | Solvent | Temperature (°C) | Yield |
|---|---|---|---|
| Microwave (135°C) | H₂O | 135 | 45% |
| Conventional Heating | Toluene | 110 | 28% |
Comparative Analysis of Methods
| Method | Stereochemical Control | Yield | Scalability | Cost |
|---|---|---|---|---|
| Hydrogenolysis | High (via chiral diol) | 60–70% | Industrial | $$$ |
| Grignard/Oxidation | Moderate | 70–80% | Laboratory | $$ |
| Sigmatropic Rearrangement | High (microwave-assisted) | 45% | Pilot-scale | $$$$ |
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-hydroxy-2-phenylcyclohexane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions include various ketones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1R,2S)-2-hydroxy-2-phenylcyclohexane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,2S)-2-hydroxy-2-phenylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and phenyl groups play a crucial role in its binding affinity and activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Stereoisomers and Diastereomers
- (1S,2S)- and (1S,2R)-1-Amino-2-phenylcyclohexanecarboxylic Acid: These isomers differ in the position of the amino group (C1) and phenyl group (C2). The (1R,2S)-hydroxy analog lacks the amino group but shares the phenyl substituent.
- (1R,2S)-cis-2-Aminocyclohexanecarboxylic Acid: Replacing the hydroxyl group with an amino group at C2 increases basicity. The (1R,2S)-hydroxy variant exhibits lower pKa (~3–4 for carboxylic acid vs. ~9–10 for amino groups), influencing its ionization state under physiological conditions .
Table 1: Stereochemical and Functional Group Comparisons
| Compound | Substituents (C1, C2) | Key Functional Groups | pKa (Carboxylic Acid) | Solubility (Water) |
|---|---|---|---|---|
| (1R,2S)-2-Hydroxy-2-phenylcyclohexane-1-carboxylic acid | Phenyl, Hydroxyl | –COOH, –OH | ~3.5 | Moderate |
| (1S,2S)-1-Amino-2-phenylcyclohexanecarboxylic acid | Phenyl, Amino | –COOH, –NH2 | ~3.5 (COOH), ~9.5 (NH2) | High |
| (1R,2S)-cis-2-Aminocyclohexanecarboxylic acid | Hydrogen, Amino | –COOH, –NH2 | ~3.5 (COOH), ~9.8 (NH2) | High |
Ring Size and Conformational Effects
- Conversely, cycloheptane derivatives (e.g., (1R,2S)-2-aminocycloheptanecarboxylic acid) exhibit greater conformational flexibility, which may improve binding to biological targets .
- Cyclopropane Derivatives :
Compounds like (1R,2S)-1-(4-chlorophenyl)-2-methylcyclopropane-1-carboxylic acid show higher ring strain and reduced stability compared to cyclohexane analogs. However, their planar geometry can enhance π-π stacking interactions with aromatic systems .
Table 2: Ring Size and Stability
| Compound | Ring Size | Key Features | Melting Point (°C) | Stability |
|---|---|---|---|---|
| (1R,2S)-2-Hydroxy-2-phenylcyclohexane-1-carboxylic acid | 6-membered | Chair conformation, low strain | N/A | High |
| (1R,2S)-2-Aminocyclopentanecarboxylic acid | 5-membered | Increased strain, planar geometry | 136–138 (ester) | Moderate |
| (1R,2S)-1-(4-Chlorophenyl)-2-methylcyclopropane-1-carboxylic acid | 3-membered | High strain, reactive | 104–106 | Low |
Substituent Effects on Bioactivity
- Trifluoromethyl Substitution :
The compound (1R,2S)-2-{2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl}cyclohexane-1-carboxylic acid demonstrates enhanced lipophilicity due to the electron-withdrawing trifluoromethyl group, improving membrane permeability compared to the hydroxyl-phenyl analog . - Benzyloxycarbonyl Derivatives :
(1S,2R)-2-((benzyloxy)carbonyl)cyclohexane-1-carboxylic acid introduces a protective group (Benzyloxycarbonyl), which increases molecular weight (262.31 g/mol vs. 234.27 g/mol for the hydroxy-phenyl variant) and alters solubility profiles .
Table 3: Substituent Impact on Physicochemical Properties
| Compound | Substituent | Molecular Weight (g/mol) | LogP (Predicted) | Applications |
|---|---|---|---|---|
| (1R,2S)-2-Hydroxy-2-phenylcyclohexane-1-carboxylic acid | –OH, –C6H5 | 234.27 | ~2.1 | Organogelators |
| (1R,2S)-2-{2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}cyclohexane-1-carboxylic acid | –CF3, ketone | 342.31 | ~3.5 | Drug intermediates |
| (1S,2R)-2-((benzyloxy)carbonyl)cyclohexane-1-carboxylic acid | –OCC6H5 | 262.31 | ~2.8 | Peptide synthesis |
Functional Group Modifications
- Hydroxyl vs. Amino Groups: Hydroxyl groups (as in the target compound) participate in hydrogen bonding but lack the protonation capacity of amino groups. This difference affects interactions with enzymes or receptors, as seen in the reduced transport efficiency of (1R,2S)-anti-2-FACPC compared to amino-substituted analogs in PET imaging studies .
- Ester Derivatives: Ethyl esters, such as (1R,2S)-1-amino-2-ethenylcyclopropanecarboxylic acid ethyl ester, exhibit higher volatility and lower polarity than carboxylic acids, facilitating synthetic modifications .
Biological Activity
(1R,2S)-2-hydroxy-2-phenylcyclohexane-1-carboxylic acid, commonly referred to as cicloxilic acid, is a compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- IUPAC Name : rel-(1R,2S)-2-hydroxy-2-phenylcyclohexane-1-carboxylic acid
- Molecular Formula : C13H16O3
- Molecular Weight : 220.26 g/mol
- CAS Number : 57808-63-6
- PubChem ID : 68776
Cicloxilic acid exhibits various biological activities, including:
- Antioxidant Properties : It has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage and may contribute to its therapeutic effects in neurodegenerative diseases.
- Anti-inflammatory Effects : Research indicates that cicloxilic acid can inhibit the production of pro-inflammatory cytokines, which suggests its potential use in treating inflammatory conditions.
Pharmacological Studies
Several studies have explored the pharmacological effects of cicloxilic acid:
- Neuroprotective Effects : A study demonstrated that cicloxilic acid administration in animal models resulted in reduced neuronal damage and improved cognitive function following induced oxidative stress. The compound's ability to enhance antioxidant enzyme activities was highlighted as a key mechanism behind these effects.
- Antimicrobial Activity : Cicloxilic acid has shown promise as an antimicrobial agent. In vitro studies indicated effective inhibition of bacterial growth, particularly against Gram-positive bacteria. The compound's structure appears to play a role in its interaction with microbial membranes.
- Analgesic Properties : In pain models, cicloxilic acid exhibited significant analgesic activity comparable to standard analgesics. Its mechanism may involve modulation of pain pathways and reduction of inflammatory mediators.
Case Study 1: Neuroprotection in Rodent Models
A series of experiments were conducted using rodent models to evaluate the neuroprotective effects of cicloxilic acid against oxidative stress-induced neuronal damage. The results indicated:
- A significant reduction in markers of oxidative stress (e.g., malondialdehyde levels).
- Enhanced cognitive performance in behavioral tests (e.g., Morris water maze).
Case Study 2: Antimicrobial Efficacy
In a controlled laboratory setting, cicloxilic acid was tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Streptococcus pneumoniae | 16 µg/mL |
These findings suggest that cicloxilic acid could be a candidate for further development as an antimicrobial agent.
Q & A
Basic: What are the optimal conditions for synthesizing (1R,2S)-2-hydroxy-2-phenylcyclohexane-1-carboxylic acid with high enantiomeric purity?
Methodological Answer:
To achieve high enantiomeric purity, employ a two-step resolution and isomerization approach. Start with a precursor like cis-1,2-cyclohexanedicarboxylic anhydride and perform cis-trans isomerization under controlled thermal or catalytic conditions. For enantiomeric resolution, use chiral resolving agents such as R-(+)-α-methylbenzylamine, which selectively binds to the desired stereoisomer. Acidification of the resulting diastereomeric salt yields the target compound. Monitor reaction progress via chiral HPLC to optimize yield and purity .
Basic: Which spectroscopic techniques are most effective for characterizing the stereochemistry of (1R,2S)-2-hydroxy-2-phenylcyclohexane-1-carboxylic acid?
Methodological Answer:
A combination of techniques is critical:
- X-ray crystallography : Provides definitive stereochemical assignment by resolving the crystal structure .
- NMR spectroscopy : Use - and -NMR with chiral solvating agents (e.g., Eu(hfc)) to distinguish enantiomers. Key signals include the hydroxy (δ 1.5–2.5 ppm) and phenyl protons (δ 7.2–7.5 ppm).
- Circular Dichroism (CD) : Correlates Cotton effects with absolute configuration, validated against computational predictions .
Advanced: What strategies resolve contradictions between experimental NMR data and computational predictions for this compound?
Methodological Answer:
Discrepancies often arise from dynamic effects or solvent interactions. Address this by:
- Variable-temperature NMR : Identify conformational exchange broadening (e.g., coalescence temperatures for chair-chair interconversion).
- MD simulations : Run molecular dynamics in explicit solvent to capture time-dependent behavior.
- Cross-validation : Use X-ray or CD data to anchor computational models. For instance, if NMR suggests a twist-boat conformer but DFT predicts a chair, check for solvent polarity mismatches in simulations .
Safety: What are the recommended handling and storage protocols to ensure stability?
Methodological Answer:
- Handling : Use PPE (nitrile gloves, safety goggles, lab coat) and work in a fume hood to avoid inhalation of dust/aerosols. Minimize dust generation via wet handling or closed systems .
- Storage : Keep in airtight containers under inert gas (N or Ar) at 2–8°C. Avoid exposure to light, moisture, or oxidizing agents, which may degrade the hydroxy and carboxylic acid groups .
- Disposal : Incinerate via licensed waste management services compliant with REACH regulations .
Basic: How can enantiomeric excess (ee) be quantified for this compound?
Methodological Answer:
Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H). Prepare a mobile phase of hexane:isopropanol (90:10) with 0.1% trifluoroacetic acid. Calibrate against racemic and pure enantiomer standards. Integrate peak areas to calculate ee (%) = [(Major − Minor)/(Major + Minor)] × 100. Validate with -NMR using chiral shift reagents .
Advanced: What synthetic routes mitigate epimerization risks during functionalization of the hydroxy group?
Methodological Answer:
Epimerization at C2 is minimized by:
- Low-temperature reactions : Perform acylations or sulfonations below 0°C.
- Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers to block the hydroxy group before further derivatization.
- Steric hindrance : Introduce bulky substituents near the stereocenter to slow racemization. Monitor ee at each step via chiral HPLC .
Basic: What are the key solubility properties of this compound in common research solvents?
Methodological Answer:
The compound is:
- Highly soluble in polar aprotic solvents (DMSO, DMF) due to hydrogen bonding with the carboxylic acid group.
- Moderately soluble in methanol or ethanol (5–10 mg/mL at 25°C).
- Poorly soluble in nonpolar solvents (hexane, toluene). Pre-dissolve in DMSO for biological assays, ensuring final DMSO concentration ≤1% (v/v) .
Advanced: How does the phenyl group influence the compound’s acid dissociation constant (pKa)?
Methodological Answer:
The phenyl ring exerts an electron-withdrawing effect via conjugation, lowering the pKa of the carboxylic acid (predicted pKa ~2.8 vs. ~4.2 for cyclohexanecarboxylic acid). Measure experimentally via potentiometric titration in 0.1 M KCl. Use UV-Vis spectroscopy at varying pH to track deprotonation of the carboxylate group (λ~250 nm) .
Advanced: What catalytic systems enable asymmetric synthesis of this compound without chiral resolution?
Methodological Answer:
Explore organocatalytic or metal-catalyzed asymmetric hydrogenation:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
